2-(8-Heptadecenyl)-2-oxazoline
Description
Structure
3D Structure
Properties
CAS No. |
131269-10-8 |
|---|---|
Molecular Formula |
C20H37NO |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3/b10-9+ |
InChI Key |
SOTODSFNXCLCGH-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCO1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCO1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 8 Heptadecenyl 2 Oxazoline
Established Synthetic Routes to 2-Substituted Oxazolines
The construction of the 2-substituted oxazoline (B21484) ring is a well-documented area of organic synthesis, with several reliable methods available. These routes often utilize readily accessible starting materials and proceed through key cyclization or substitution reactions.
Cyclization Reactions involving 2-Amino Alcohols and Carboxylic Acid Derivatives
A predominant and versatile method for synthesizing 2-substituted oxazolines is the cyclization reaction between a 2-amino alcohol and a carboxylic acid or its derivatives. mdpi.comwikipedia.org This approach is widely applicable and can be adapted for a variety of substituents at the 2-position of the oxazoline ring.
The reaction typically proceeds through the initial formation of an N-(2-hydroxyethyl)amide intermediate, which then undergoes an intramolecular cyclodehydration to yield the final 2-oxazoline product. mdpi.com Various reagents and conditions have been developed to promote this cyclization, including the use of dehydrating agents, acid catalysts, and thermal methods. mdpi.comitu.edu.tr For instance, triflic acid (TfOH) has been shown to be an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, offering a practical route to 2-oxazolines. mdpi.comnih.gov The reaction generates water as the only byproduct, aligning with the principles of green chemistry. mdpi.com
Alternative carboxylic acid derivatives, such as acyl chlorides and esters, can also be employed. wikipedia.orgprepchem.com The use of acyl chlorides, often generated in situ with thionyl chloride, requires anhydrous conditions to prevent the hydrolysis of the oxazoline ring. wikipedia.org Nitriles also serve as effective precursors, reacting with 2-amino alcohols in the presence of catalysts like zinc acetate (B1210297) or under metal-free conditions to afford 2-oxazolines. organic-chemistry.orggoogle.com
Nucleophilic Substitution at the 2-Position of the Oxazoline Ring
While cyclization reactions are more common for the primary synthesis of the oxazoline ring, nucleophilic substitution at the 2-position can be a viable strategy for modifying a pre-existing oxazoline. This method is particularly useful for introducing specific functionalities.
However, direct nucleophilic substitution at the 2-position of the oxazoline ring itself is not a standard synthetic approach for introducing a long alkyl or alkenyl chain like the 8-heptadecenyl group. Instead, the focus remains on incorporating this group from the outset using the cyclization strategies described previously. It is important to note that the oxazoline ring can be opened by strong nucleophiles, which is a key consideration in its chemistry. scispace.com For example, acidic sulfonimide nucleophiles have been shown to open the 2-oxazoline ring. scispace.com
Targeted Synthesis of 2-(8-Heptadecenyl)-2-oxazoline
The specific synthesis of this compound leverages the general principles of oxazoline formation, with a strategic focus on precursors derived from oleic acid.
Conversion of N-(2-hydroxyethyl)oleamide to this compound
A primary and direct route to this compound is through the cyclization of N-(2-hydroxyethyl)oleamide. This precursor is readily synthesized from the reaction of oleic acid or its methyl ester with ethanolamine (B43304). prepchem.com
The subsequent cyclodehydration of N-(2-hydroxyethyl)oleamide to form the oxazoline ring can be achieved under thermal conditions, often in the presence of a catalyst. For example, a patented process describes the reaction of technical grade oleic acid methyl ester with ethanolamine in the presence of titanium tetrabutylate as a catalyst. prepchem.com The initial reaction forms the oleic acid ethanolamide, and subsequent heating under vacuum facilitates the cyclization and removal of water to yield this compound. prepchem.comgoogle.com
Another approach involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides. This one-pot process involves heating the N-(2-hydroxyethyl)amide with boric acid to form a boron ester, which then decomposes at high temperatures (240–260 °C) to give the corresponding 2-oxazoline in high yields. itu.edu.tr
| Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |
| Oleic acid methyl ester and ethanolamine | Titanium tetrabutylate | 140-150 °C, then 220-265 °C under vacuum | This compound | 86% | prepchem.com |
| N-(2-hydroxyethyl)oleamide | Boric acid, then CaO | 130 °C, then 240–260 °C | This compound | High | itu.edu.tr |
| Oleic acid and ethanolamine | Cation-exchange resin KU-2-8 | Not specified | N-(2-hydroxyethyl)oleamide | High | researchgate.net |
Considerations of Stereochemistry in Oleic Acid-Derived Precursors
A crucial aspect in the synthesis of this compound is the stereochemistry of the oleic acid precursor. Oleic acid is the cis-isomer of 9-octadecenoic acid. The double bond in the 8-heptadecenyl side chain of the final oxazoline product originates from this precursor.
The synthetic methods described, such as the thermal cyclization of N-(2-hydroxyethyl)oleamide, are generally not expected to alter the configuration of the double bond. Therefore, starting with oleic acid (cis-isomer) will result in the formation of 2-((Z)-8-heptadecenyl)-2-oxazoline. The stereochemistry of the final product is directly dictated by the stereochemistry of the fatty acid raw material. The common representation of the final compound is this compound, with the understanding that the double bond configuration is typically cis. nih.gov
Green Chemistry Approaches and Utilization of Renewable Feedstocks
The synthesis of this compound inherently aligns with the principles of green chemistry due to its reliance on renewable feedstocks. Oleic acid, the primary precursor for the heptadecenyl chain, is a fatty acid that can be sourced from various vegetable oils, such as sunflower oil. prepchem.comgoogle.comresearchgate.net
The use of renewable resources like fatty acids for the synthesis of monomers and polymers is a growing area of interest. researchgate.netbohrium.comugent.be The synthesis of 2-oxazolines from fatty acids is considered a "green approach" to creating new materials. researchgate.net
Scale-Up and Process Optimization Strategies for Synthesis
The transition from laboratory-scale synthesis of this compound to industrial production necessitates a significant focus on process optimization to ensure efficiency, cost-effectiveness, high yield, and purity. Scale-up strategies primarily revolve around the direct condensation and cyclization of oleic acid or its derivatives with an amino alcohol, with key considerations for catalyst selection, reaction conditions, and purification methods.
A prevalent industrial method involves a two-stage, one-pot process starting from fatty acid esters, such as soy fatty acid methyl ester, and ethanolamine. google.com This approach is advantageous for large-scale operations. In the first stage, the fatty acid ester is reacted with an excess of ethanolamine. The reaction temperature is maintained between 120°C and 180°C to facilitate the aminolysis, during which methanol (B129727) is continuously distilled off to drive the reaction forward. google.com Subsequently, the excess ethanolamine is removed by distillation under vacuum (e.g., 24 hPa) at a similar temperature range. google.com
The second stage is the critical cyclodehydration of the intermediate hydroxyethyl (B10761427) amide to form the oxazoline ring. This is achieved by heating the amide to a higher temperature, typically between 160°C and 230°C, under a strong vacuum of approximately 2 to 4 hPa. google.com The high temperature provides the necessary activation energy for the intramolecular cyclization, while the vacuum is crucial for continuously removing the water formed during the reaction. This removal of water shifts the equilibrium towards the product, resulting in high conversion rates. The final 2-alkenyl-2-oxazoline product is collected via distillation, which also serves as the primary purification step, yielding a product of high purity (e.g., 90% yield on a 48.6 kg scale). google.com
Catalysis presents another avenue for process optimization. While the high-temperature thermal method can be effective, certain catalysts can lower the required reaction temperature and improve reaction rates. Patents describe the use of titanium or zirconium compounds, such as titanium(IV) alkoxides, as effective catalysts for the reaction between C8-C22 fatty acids or their esters and aminoethanol or their corresponding ethanolamides. google.com The catalyst loading is typically low, ranging from 0.01 to 3 mole-%, which is economically viable for industrial production. google.com
A critical aspect of process optimization is minimizing waste. Methods that generate stoichiometric amounts of byproducts, such as the Appel reaction which produces triphenylphosphine (B44618) oxide, are generally unsuitable for large-scale synthesis. wikipedia.org Therefore, industrial processes that produce only volatile byproducts like water or methanol are strongly preferred, as they simplify purification and reduce environmental impact. google.commdpi.com
Interactive Data Tables
Table 1: Industrial Scale-Up Parameters for 2-Alkenyl-2-Oxazoline Synthesis Data derived from a patented industrial process for unsaturated 2-fatty alkenyl-2-oxazolines. google.com
| Parameter | Stage 1: Amide Formation | Stage 2: Cyclization & Purification |
| Precursors | Soy Fatty Acid Methyl Ester, Ethanolamine | Fatty Acid Ethanolamide |
| Temperature | 120 - 180 °C | 160 - 230 °C (Distillation at 180-210°C) |
| Pressure | Atmospheric (N₂ Stream) / Vacuum (24 hPa for excess amine removal) | High Vacuum (2 hPa) |
| Duration | ~7 hours for methanol removal | Not specified |
| Byproduct Removed | Methanol, excess Ethanolamine | Water |
| Process Scale | 48.6 kg | 48.6 kg |
| Yield | - | 90% |
Table 2: Comparison of Synthetic Promotion Methods for 2-Oxazoline Formation
| Method | Promoter/Catalyst | Key Conditions | Typical Yield | Scale | Reference |
| Thermal Cyclization | None (Thermal) | 160-230 °C, High Vacuum | 90% | Industrial (kg) | google.com |
| Metal Catalysis | Titanium/Zirconium Compounds | Not specified, for C8-C22 fatty acids | High | Industrial | google.com |
| Zeolite Catalysis | Hβ-zeolite | Microwave Irradiation | 68-94% | Lab | researchgate.netresearchgate.net |
| Acid Promotion | Triflic Acid (TfOH) | 80 °C | High | Lab | nih.govmdpi.com |
| Boron Ester Thermolysis | Boric Acid (forms ester) | 240–260 °C | 75-94% | Lab | itu.edu.tr |
Chemical Reactivity and Mechanistic Investigations of 2 8 Heptadecenyl 2 Oxazoline
Reactivity of the Oxazoline (B21484) Heterocycle
The 2-oxazoline ring is a cyclic imino ether, a functional group known for its stability towards a range of reagents, including bases and radicals. masterorganicchemistry.com However, its reactivity can be unlocked through interactions with electrophiles and certain nucleophiles, leading to valuable chemical modifications.
The 2-oxazoline ring can undergo nucleophilic attack, primarily at the C5 or C2 position, leading to ring-opening. This reaction is particularly effective with nucleophiles such as carboxylic acids and thiols, typically requiring elevated temperatures. The reaction with a carboxylic acid proceeds via an addition mechanism, resulting in the formation of an amide-ester linkage. libretexts.org For instance, studies on poly(2-isopropenyl-2-oxazoline), which contains pendant oxazoline rings, demonstrated that equimolar reactions with butyric acid at 150°C in N,N-dimethylacetamide yielded a polymer with a secondary amide structure. libretexts.org
Similarly, thiols can react with the oxazoline ring. These addition reactions are feasible in polar aprotic solvents and even in aqueous environments, highlighting the versatility of this transformation. libretexts.org The general mechanism involves the attack of the nucleophile on the carbon atom adjacent to the ring oxygen, followed by proton transfer and ring cleavage.
Table 1: Nucleophilic Ring-Opening of the Oxazoline Moiety
| Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Carboxylic Acid | Amide-ester | Elevated temperature (e.g., 150°C) in a polar aprotic solvent. | libretexts.org |
Under acidic conditions, the 2-oxazoline ring is susceptible to hydrolysis, a reaction that cleaves the heterocyclic structure. rsc.org This process is typically initiated by the protonation of the ring's nitrogen atom, which activates the C2-N bond towards nucleophilic attack by water. The result is the formation of a β-amino ester, which can be further hydrolyzed to a carboxylic acid and an amino alcohol, effectively reversing the condensation reaction used to form the oxazoline. rsc.orgroyalsocietypublishing.org
The kinetics of this hydrolysis can be controlled by temperature and the concentration of the acid. thieme-connect.com For oxazolines with long, hydrophobic side chains, such as 2-(8-heptadecenyl)-2-oxazoline, the hydrolysis rate is significantly slower compared to analogues with short, hydrophilic chains. This is attributed to steric hindrance and the poor water solubility of the hydrophobic moiety, which limits access of water to the reactive site. visualizeorgchem.com Complete hydrolysis of poly(2-oxazolines) under harsh acidic conditions can lead to the formation of linear poly(ethylene imine), representing a significant ring transformation pathway. thieme-connect.comwikipedia.org
Table 2: Factors Affecting Acid-Mediated Hydrolysis of 2-Alkyl-2-Oxazolines
| Factor | Effect on Hydrolysis Rate | Rationale | Reference |
|---|---|---|---|
| Increased Temperature | Accelerates reaction | Provides activation energy for the reaction. | thieme-connect.com |
| Increased Acid Conc. | Accelerates reaction | Increases the concentration of the protonated, activated oxazolinium species. | thieme-connect.com |
The nitrogen atom of the oxazoline ring can be attacked by strong electrophiles, such as alkylating agents like methyl tosylate, to form a cationic oxazolinium species. wikipedia.orguantwerpen.be This activation is the cornerstone of Cationic Ring-Opening Polymerization (CROP) of 2-oxazoline monomers. The formation of the oxazolinium cation renders the ring highly electrophilic, particularly at the C5 position, making it susceptible to nucleophilic attack. uantwerpen.benih.gov
In the context of a single molecule of this compound, this cationic activation prepares the ring for reaction with an external nucleophile. Mechanistic studies on related 2-alkenyl-2-oxazolinium salts have shown that nucleophilic attack can occur at three primary sites: the C2 and C5 positions of the heterocyclic ring, and the terminal carbon of the alkene, with the specific outcome depending on the nucleophile used. masterorganicchemistry.com The presence of the double bond in the side chain can also influence the reactivity through cation-π interactions, which can stabilize the cationic intermediate and enhance the electrophilicity of the oxazolinium ring. nih.gov
Acid-Mediated Hydrolysis and Ring Transformation Pathways
Reactivity of the 8-Heptadecenyl Alkene Moiety
The internal carbon-carbon double bond at the C8 position of the heptadecenyl chain is a site of rich chemical reactivity, allowing for a variety of transformations that leave the oxazoline ring intact. The Z-configuration of this double bond, typical for oleic acid derivatives from which this compound is often synthesized, can influence the stereochemical outcome of these reactions.
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal carbene complexes. rsc.org For this compound, cross-metathesis with another olefin offers a direct route to modify the long alkyl chain. For example, reaction with a short-chain terminal alkene in the presence of a Grubbs or Schrock catalyst would yield two new shorter-chain alkenyl oxazolines. rsc.orgacs.org This reaction proceeds through a metallacyclobutane intermediate as proposed in the Chauvin mechanism. rsc.org The efficiency and outcome of the reaction can be tuned by the choice of catalyst and reaction conditions, such as the continuous removal of a volatile byproduct like ethene to drive the equilibrium. libretexts.org
Table 3: Common Catalysts for Olefin Metathesis
| Catalyst Type | Description | Key Features | Reference |
|---|---|---|---|
| Grubbs' Catalysts | Ruthenium-based carbene complexes. | High functional group tolerance, stable in air and moisture (as solids). | rsc.orgthieme-connect.de |
| Schrock Catalysts | Molybdenum- or tungsten-based carbene complexes. | Highly active, but more sensitive to air and moisture. | rsc.org |
The internal double bond of the 8-heptadecenyl chain can be functionalized with high degrees of regio- and stereocontrol using modern synthetic methods.
Epoxidation: The double bond can be converted to an epoxide using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, meaning the cis-(Z)-alkene will yield a cis-epoxide. masterorganicchemistry.com The resulting epoxide is a valuable intermediate that can undergo further reactions, such as acid-catalyzed ring-opening to form an anti-1,2-diol. libretexts.orgnih.gov
Dihydroxylation: Direct conversion to a 1,2-diol (glycol) can be achieved with stereocontrol. Syn-dihydroxylation is accomplished using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). libretexts.orgnih.gov These reactions proceed via a concerted mechanism involving a cyclic intermediate, which ensures both hydroxyl groups are added to the same face of the double bond. libretexts.org Asymmetric versions, such as the Sharpless asymmetric dihydroxylation, can be used to produce chiral diols with high enantioselectivity. rsc.orgacs.org
Hydroboration-Oxidation: This two-step sequence allows for the introduction of a hydroxyl group. For an internal, symmetrically substituted alkene, uncatalyzed hydroboration with reagents like borane (B79455) (BH₃) shows poor regioselectivity, leading to a mixture of alcohols at C8 and C9. wikipedia.org However, modern catalytic methods, for example using copper or iridium catalysts, have been developed to achieve high regioselectivity in the hydroboration of internal alkenes. thieme-connect.comalfa-chemistry.comresearchgate.net Subsequent oxidation of the intermediate organoborane with hydrogen peroxide and base yields the corresponding alcohol. visualizeorgchem.com
Wacker-Tsuji Oxidation: This palladium-catalyzed reaction converts alkenes into ketones. nih.gov For an unfunctionalized internal alkene like the one in this compound, the Wacker-Tsuji oxidation would likely produce a mixture of two ketones (at the C8 and C9 positions), as controlling regioselectivity can be challenging without nearby directing or strongly electronically-biasing groups.
Table 4: Selected Functionalization Reactions of the Alkene Moiety
| Reaction | Reagent(s) | Key Outcome | Stereochemistry | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA | Epoxide | Stereospecific (cis-alkene -> cis-epoxide) | masterorganicchemistry.com |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Syn-1,2-diol | Syn-addition | libretexts.orgnih.gov |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti-1,2-diol | Anti-addition | libretexts.org |
| Hydroboration-Oxidation | 1. Catalytic System (e.g., Cu-H) 2. H₂O₂, NaOH | Alcohol | Regioselective (catalyst-dependent) | alfa-chemistry.comresearchgate.net |
Oxidative and Reductive Transformations
The presence of an isolated double bond in the heptadecenyl chain and the C=N bond within the oxazoline ring offers distinct sites for oxidation and reduction reactions. The selective transformation of either group is highly dependent on the choice of reagents and reaction conditions.
Oxidative Transformations
The double bond in the C17 side chain is susceptible to a variety of oxidative reactions common to alkenes, such as epoxidation, dihydroxylation, and oxidative cleavage. The oxazoline ring itself is generally resistant to oxidation but can be aromatized to an oxazole (B20620) under specific conditions. rsc.orgwikipedia.org
Epoxidation: The conversion of the alkene in this compound to an epoxide can be achieved using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. This reaction introduces a reactive three-membered ether ring onto the alkyl chain, creating a valuable intermediate for further functionalization. A patent has described the potential for epoxidation of unsaturated fatty acid-derived oxazolines, followed by ring-opening of the resulting epoxide to install vicinal diol or hydroxy-alkoxy functionalities. google.com This pathway highlights a method to introduce hydroxyl groups onto the fatty acid chain while the oxazoline ring remains intact.
Dihydroxylation: The alkene can undergo syn- or anti-dihydroxylation to yield the corresponding vicinal diol. Reagents like osmium tetroxide (OsO₄) followed by a reductive workup or cold, alkaline potassium permanganate (KMnO₄) are typically used for syn-dihydroxylation. mdpi.com This transformation would yield 2-(8,9-dihydroxyheptadecyl)-2-oxazoline, a more polar derivative.
Oxidative Cleavage (Ozonolysis): Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. nih.gov The reaction of this compound with ozone (O₃), followed by an appropriate workup, would cleave the molecule at the C-8 double bond. A reductive workup (e.g., with dimethyl sulfide, (CH₃)₂S) would yield an aldehyde-functionalized oxazoline and nonanal. libretexts.org An oxidative workup would produce a carboxylic acid-functionalized oxazoline and nonanoic acid. The ozonolysis of oleic acid, the precursor fatty acid, is a well-established industrial process to produce azelaic acid and nonanoic acid, supporting the feasibility of this transformation. nih.govethz.chcopernicus.org
Interactive Table: Predicted Products of Oxidative Cleavage of this compound
| Workup Condition | Reagents | Predicted Oxazoline-Containing Product | Predicted C9 Co-product |
|---|---|---|---|
| Reductive | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | 2-(7-Oxoheptyl)-2-oxazoline | Nonanal |
Reductive Transformations
The primary site for reduction in this compound is the carbon-carbon double bond. The oxazoline ring itself is generally stable to typical catalytic hydrogenation conditions used for reducing alkenes.
Catalytic Hydrogenation: The most common method for reducing the alkene functionality is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This transformation would selectively saturate the double bond in the heptadecenyl chain without affecting the oxazoline ring, yielding the corresponding saturated analogue, 2-heptadecyl-2-oxazoline.
Interactive Table: Catalytic Hydrogenation of this compound
| Reactant | Reagents | Product |
|---|
Interplay between Oxazoline Ring and Alkene Chain Reactivity
The chemical behavior of this compound is characterized by a significant interplay between its two functional groups. The reactivity of one site can be influenced by the presence of the other, and reaction conditions can be chosen to favor transformation at either the alkene or the oxazoline.
The oxazoline ring is known to be a robust heterocycle, stable against many nucleophiles, bases, and weak acids, and is fairly resistant to hydrolysis and oxidation. wikipedia.org This inherent stability is a key feature, allowing the alkene in the long side chain to undergo a wide range of transformations without disturbing the heterocyclic core. For instance, reactions such as epoxidation, dihydroxylation, and hydrogenation can be performed selectively on the C=C double bond.
Conversely, the long, hydrophobic heptadecenyl chain influences the reactivity of the oxazoline ring. Studies on the hydrolysis of poly(2-oxazoline)s have shown that those with long, hydrophobic alkyl side chains, such as in poly(2-fatty acid-2-oxazoline), hydrolyze at a significantly slower rate compared to analogues with short alkyl chains like poly(2-ethyl-2-oxazoline). warwick.ac.uknih.gov This reduced rate is attributed to steric hindrance and the hydrophobicity of the side chain, which impedes the approach of water and acid/base catalysts to the amide linkage within the polymer backbone. A similar effect would be expected for the monomeric this compound, where the bulky, nonpolar tail would sterically shield the oxazoline ring and reduce its susceptibility to hydrolysis compared to short-chain 2-alkyl-2-oxazolines.
The synthesis of polyunsaturated fatty acid oxazolines, where multiple double bonds are present in the acyl chain, further demonstrates this interplay. The methods used to form the oxazoline ring are mild enough to leave the sensitive double bonds intact, showcasing the compatibility of the two functionalities under specific synthetic conditions. nih.govresearchgate.net
This selective reactivity allows for controlled, stepwise functionalization. For example, the alkene can first be epoxidized, and the resulting oxazoline-epoxide intermediate can then undergo further reactions, such as nucleophilic ring-opening of the epoxide, to introduce diverse functionalities onto the alkyl chain. google.com This demonstrates a clear strategic interplay where the alkene acts as a handle for initial modification, while the stable oxazoline ring is preserved for later transformations or applications.
Interactive Table: Summary of Selective Reactivity
| Reaction Condition | Target Site | Reactive Functional Group | Stable Functional Group | Example Transformation |
|---|---|---|---|---|
| Catalytic Hydrogenation (H₂/Pd/C) | Alkene Chain | Alkene | Oxazoline Ring | Alkene → Alkane |
| Ozonolysis (O₃, then (CH₃)₂S) | Alkene Chain | Alkene | Oxazoline Ring | Alkene → Aldehydes |
| Strong Acidic Hydrolysis (e.g., HCl, heat) | Oxazoline Ring | Oxazoline Ring | Alkene | Oxazoline → N-(2-hydroxyethyl)amide |
Derivatization and Advanced Functionalization Strategies for 2 8 Heptadecenyl 2 Oxazoline
Modification of the Oxazoline (B21484) Ring System via Substituent Exchange
The 2-oxazoline ring is not merely a stable heterocyclic core; it is a reactive entity that can be chemically altered. Modification of the ring system is often achieved through ring-opening reactions, which provide access to linear intermediates that can be subsequently derivatized.
One of the most common modifications is the hydrolytic cleavage of the oxazoline ring. This process is typically initiated by the protonation or alkylation of the ring's nitrogen atom, which activates the ring for nucleophilic attack. rsc.org This reaction breaks the C-O bond, yielding an N-(2-hydroxyethyl)amide intermediate. This linear amide can then be subjected to further chemical transformations.
A more direct method for substituent exchange involves a base-promoted, transition-metal-free, ring-opening N-alkylation. Research has demonstrated that using a strong base like potassium tert-butoxide (KOt-Bu) can promote the reaction of 2-oxazolines with various halides, such as benzyl (B1604629) or allyl bromides. beilstein-journals.org This reaction results in the formation of N-substituted 2-aminoethyl acetates, effectively replacing the ring structure with a new functional group attached to the nitrogen atom. beilstein-journals.org Additionally, functional groups can be introduced at the C4 position of the oxazoline ring, often by using substituted amino alcohol precursors like 2-amino-2-methyl-1-propanol (B13486) during the initial synthesis, to yield derivatives such as 4,4-dimethyloxazolines. researchgate.net
Table 1: Selected Methods for Oxazoline Ring Modification
| Method | Reagents | Intermediate/Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Hydrolytic Ring-Opening | Acid (e.g., H₃O⁺) | N-(2-hydroxyethyl)amide | Generates a linear intermediate for further derivatization. | rsc.org |
| Base-Promoted N-Alkylation | KOt-Bu, Benzyl Halides | N-benzyl-2-aminoethyl acetate (B1210297) | Direct, one-step introduction of N-substituents. | beilstein-journals.org |
| Ring Synthesis with Functional Precursors | 2-amino-2-methyl-1-propanol | 4,4-dimethyl-2-oxazoline | Introduces substituents at the C4 position. | researchgate.net |
Chemical Derivatization of the Heptadecenyl Side Chain
The C=C double bond at the 8-position of the heptadecenyl side chain is a prime site for introducing a wide range of chemical functionalities. This allows for the transformation of the lipophilic side chain into a more complex and functional moiety.
Several classic organic reactions can be applied to the alkenyl group to introduce polar functionalities, thereby altering the molecule's solubility and reactivity.
Epoxidation and Hydrolysis : The double bond can be converted into an epoxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or catalyzed systems such as VO(acac)₂/TBHP (vanadyl acetylacetonate/tert-butyl hydroperoxide). google.comcolab.ws The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions with nucleophiles like water to yield a vicinal diol (9,10-dihydroxy-heptadecyl derivative), significantly increasing the polarity of the side chain. google.com
Dihydroxylation : A more direct route to vicinal diols is through dihydroxylation. The Sharpless Asymmetric Dihydroxylation, using osmium tetroxide as a catalyst with a chiral ligand (found in AD-mix preparations), is a powerful method for this transformation. mdpi.com This reaction not only introduces two hydroxyl groups but can also control the stereochemistry of the product.
Thiol-Ene "Click" Chemistry : The alkene group is an excellent substrate for thiol-ene reactions. This highly efficient "click" chemistry approach allows for the covalent attachment of various thiol-containing molecules, such as 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, to introduce carbohydrate moieties. This method is modular and proceeds with high yield under mild conditions, often initiated by UV light.
The double bond in the heptadecenyl chain serves as a reactive handle for polymerization and cross-linking, enabling the use of 2-(8-heptadecenyl)-2-oxazoline as a monomer or cross-linking agent in polymer networks. researchgate.net The alkene functionality can participate in polymerization reactions, or in a polymer context, the pendant double bonds on the resulting polymer chains can be used for post-polymerization modification. researchgate.net For instance, UV-induced reactions can create cross-links between different molecules, leading to the formation of polymer networks and hydrogels. researchgate.net This is particularly valuable in the synthesis of functional materials where the oxazoline component provides specific properties and the cross-linked structure provides mechanical stability.
Table 2: Representative Derivatization Reactions of the Heptadecenyl Side Chain
| Reaction Type | Reagents/Catalyst | Introduced Functionality | Key Feature | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA or VO(acac)₂/TBHP | Epoxide | Creates a reactive three-membered ring intermediate. | google.comcolab.ws |
| Epoxide Hydrolysis | H₃O⁺ or OH⁻ | Vicinal Diol | Increases polarity. | google.com |
| Asymmetric Dihydroxylation | AD-mix-β / AD-mix-α | Chiral Vicinal Diol | High stereocontrol. | mdpi.com |
| Thiol-Ene Reaction | Thiol-containing molecule, UV initiator | Thioether linkage with desired moiety | High efficiency and modularity ("click" chemistry). | |
| Photo Cross-linking | UV light, photoinitiator | C-C bonds (cross-links) | Forms polymer networks. | researchgate.net |
Introduction of Polar Functionalities
Synthesis of Multifunctional Oxazoline Derivatives
By combining modifications to both the oxazoline ring and the heptadecenyl side chain, it is possible to synthesize highly complex, multifunctional derivatives. These strategies allow for the precise placement of different chemical functionalities within the same molecule. For example, a synthetic route could first involve the epoxidation of the side chain's double bond. Subsequently, the oxazoline ring of this new epoxy-derivative could be opened via base-promoted N-alkylation. beilstein-journals.org The resulting molecule would possess three distinct functional regions: the newly introduced N-substituent, the reactive epoxide ring on the side chain, and the ester and hydroxyl groups from the ring-opening. Such multifunctional compounds are valuable as advanced building blocks, specialty surfactants, or monomers for creating complex polymer architectures. Research into poly(2-oxazoline)s has demonstrated the incorporation of three different clickable groups at the initiator, side-chain, and terminator positions of a polymer, highlighting the potential for creating such multifunctional systems.
Regio- and Stereocontrol in Functionalization Reactions
Achieving control over the regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the new bonds) is a hallmark of advanced organic synthesis. For this compound, such control is crucial for producing derivatives with precisely defined structures and properties.
The functionalization of the C8=C9 double bond offers a clear opportunity for stereocontrol. The Sharpless Asymmetric Dihydroxylation is a premier example, providing high levels of diastereo- and enantioselectivity. mdpi.com By selecting either AD-mix-α or AD-mix-β, which contain enantiomeric chiral ligands, one can dictate the reaction to occur on one of the two faces of the double bond. This results in the predictable formation of specific stereoisomers of the 9,10-dihydroxy derivative, which is critical in applications where chirality is important.
Regiocontrol is also a key consideration. While many reactions at the double bond are inherently regioselective (e.g., epoxidation occurs at the C8-C9 position), other transformations may require directing effects. The oxazoline ring itself can act as a directing group in certain metal-catalyzed reactions. rsc.org For instance, in reactions involving aryl-oxazolines, the nitrogen atom of the ring can coordinate to a metal catalyst (e.g., Rhodium or Palladium), directing a C-H functionalization to a specific position on the aryl ring. rsc.orgacs.org While less documented for long alkyl chains, this principle suggests that the oxazoline nitrogen could potentially direct catalysts to achieve regioselective transformations, such as hydroformylation or hydrogenation, at or near the double bond of the heptadecenyl chain under specific conditions.
Table 3: Strategies for Regio- and Stereocontrol
| Objective | Method | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Stereocontrol | Asymmetric Dihydroxylation | OsO₄, AD-mix-α or AD-mix-β | Formation of specific enantiomers/diastereomers of the 9,10-diol. | mdpi.com |
| Regiocontrol | Directed C-H Functionalization (Aryl Analogy) | Rh(III) or Pd(II) catalysts | Reaction is directed to a specific position by the coordinating oxazoline ring. | rsc.orgacs.org |
| Regio- and Diastereocontrol | Catalyzed Oxidative Cyclization | VO(acac)₂/TBHP, TFA | In analogous systems, provides high regio- and diastereoselectivity. | colab.ws |
Polymerization Science of 2 8 Heptadecenyl 2 Oxazoline and Its Polymeric Systems
Monomer Design and Polymerizability of 2-(8-Heptadecenyl)-2-oxazoline
The design of the this compound monomer is rooted in sustainable chemistry, utilizing a renewable resource, oleic acid, as its precursor. The synthesis typically involves the reaction of oleic acid (or its ester derivatives) with ethanolamine (B43304), followed by a cyclodehydration reaction to form the 2-oxazoline ring. This process yields a monomer with a long C17 aliphatic chain containing a cis-double bond, which imparts significant hydrophobicity.
The polymerizability of 2-oxazoline monomers via cationic ring-opening polymerization (CROP) is influenced by the nature of the 2-substituent. The nucleophilicity of the monomer's nitrogen atom is a key factor in the propagation step. While monomers with short alkyl chains like 2-methyl- and 2-ethyl-2-oxazoline (B78409) are highly reactive, the polymerizability of monomers with very long or bulky side chains can be affected. ugent.benih.gov For instance, studies on other 2-alkyl-2-oxazolines with long aliphatic chains have shown that polymerization proceeds in a controlled, living manner, but the rate of polymerization can be slower compared to monomers with smaller side groups. nih.gov This is attributed to steric hindrance from the bulky side chain, which can impede the nucleophilic attack of the monomer on the growing polymer chain end. Despite this, the CROP of fatty acid-derived oxazolines, including those similar to this compound, has been successfully demonstrated to produce well-defined polymers. nih.govacs.org
Table 1: Properties of this compound Monomer
| Property | Value |
|---|---|
| Chemical Formula | C₂₀H₃₇NO |
| Molecular Weight | 307.51 g/mol |
| Key Structural Feature | C17 alkenyl side chain |
| Precursor | Oleic Acid |
Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines
Cationic ring-opening polymerization is the primary method for synthesizing poly(2-oxazoline)s, offering a living polymerization process that allows for excellent control over the polymer's molecular weight, architecture, and end-group functionality. researchgate.net This control is crucial for designing advanced materials for specific applications. nih.gov
The CROP of 2-oxazolines is initiated by electrophilic species that attack the nitrogen atom of the monomer ring, forming a cyclic oxazolinium cation. ugent.beresearchgate.net This initiation step must be fast and quantitative for the polymerization to be well-controlled. A variety of initiators are effective, with alkyl sulfonates being among the most common. ugent.benih.gov
Common Initiator Classes for CROP of 2-Oxazolines:
Alkyl Tosylates: Methyl tosylate (MeOTs) is a widely used and effective initiator. ugent.be Other alkyl tosylates, like ethyl tosylate (EtOTs), can sometimes lead to slow initiation, which is less ideal for achieving low dispersity. ugent.be
Alkyl Triflates: Methyl triflate (MeOTf) and other triflates are highly reactive initiators that ensure a fast and complete initiation, even for less reactive monomers. ugent.betu-dresden.de Their high reactivity makes them excellent choices for achieving well-defined polymers. tu-dresden.de
Alkyl Nosylates: Alkyl nosylates (e.g., EtONs) offer a good balance of high reactivity and stability, making them a suitable alternative to triflates. ugent.be
The polymerization mechanism proceeds in three main stages:
Initiation: The electrophilic initiator (e.g., MeOTs) reacts with the 2-oxazoline monomer to form a covalent bond and generate the active propagating species, the oxazolinium cation. ugent.beresearchgate.net
Propagation: Subsequent monomer units add to the chain via a nucleophilic attack of the monomer's nitrogen atom on the electrophilic carbon atom (at the 5-position) of the oxazolinium ring at the chain end. This attack opens the ring and regenerates the oxazolinium cation at the new chain terminus. ugent.beresearchgate.net For alkyl sulfonate initiators, the propagation proceeds almost exclusively through this cationic species. ugent.be
Termination: The living polymerization is deliberately stopped by adding a nucleophile (e.g., water, amines, or carboxylates) that reacts with the cationic chain end, resulting in a polymer with a defined end-group. core.ac.uknih.gov
This living nature allows for the synthesis of polymers with narrow molecular weight distributions (low dispersity, Đ) and predictable chain lengths determined by the initial monomer-to-initiator ratio. researchgate.net
Kinetic studies of CROP for various 2-oxazolines have provided deep insights into how monomer structure affects reactivity. The rate of polymerization is dependent on both the nucleophilicity of the monomer and the stability of the cationic propagating species.
Influence of the 2-Substituent: The reactivity of 2-oxazoline monomers generally decreases with increasing steric bulk of the 2-substituent. For example, 2-methyl-2-oxazoline (B73545) is more reactive than 2-ethyl-2-oxazoline, which in turn is generally more reactive than 2-phenyl-2-oxazoline. ugent.be It is therefore expected that the polymerization of this compound would be slower than that of short-chain 2-alkyl-2-oxazolines due to the steric hindrance of the long C17 side chain. nih.gov Studies on fluorinated 2-alkyl-2-oxazolines have also shown that electron-withdrawing groups near the ring can significantly decrease monomer reactivity, a principle that can be mitigated by introducing hydrocarbon spacers. nih.gov
Control over Architecture: The living character of CROP is the key to controlling polymer architecture. researchgate.net Because the chain ends remain active until a terminating agent is added, it is possible to create complex structures like block copolymers by the sequential addition of different monomers. nih.gov This precise control enables the synthesis of materials with tailored properties, such as the amphiphilic block copolymers discussed in section 5.3.1.
Table 2: Relative Reactivity in CROP (General Trends)
| Monomer (2-Substituent) | Relative Propagation Rate | Key Factor |
|---|---|---|
| Methyl | High | Low steric hindrance |
| Ethyl | Medium | Moderate steric hindrance |
| Heptadecenyl (Expected) | Low to Medium | High steric hindrance from long alkyl chain |
The synthesis of a homopolymer of this compound would follow the general procedure for the CROP of hydrophobic 2-oxazolines. researchgate.netnih.gov A typical synthesis involves dissolving the monomer in a suitable polar aprotic solvent, such as acetonitrile (B52724) or benzonitrile, under an inert atmosphere. acs.org The polymerization is then started by adding a highly efficient initiator like methyl triflate at an elevated temperature. The reaction is allowed to proceed until the desired molecular weight is achieved (monitored by techniques like NMR or GC), and then terminated with a suitable nucleophile. The resulting hydrophobic polymer can then be purified by precipitation in a non-solvent like methanol (B129727). The long aliphatic side chains derived from oleic acid would render the resulting homopolymer highly hydrophobic and potentially crystalline, with applications in areas like low-energy surface coatings. researchgate.net
Kinetic Studies and Control over Polymer Architecture
Copolymerization Strategies with this compound
The most significant application of this compound in polymerization is in the synthesis of amphiphilic block copolymers. acs.orgdigitellinc.comdigitellinc.com These macromolecules consist of a covalently linked hydrophilic block and a hydrophobic block, and they can self-assemble in aqueous solutions to form nanostructures like micelles or vesicles.
The synthesis is typically achieved by sequential living CROP. A hydrophilic monomer, such as 2-methyl-2-oxazoline (MeOx) or 2-ethyl-2-oxazoline (EtOx), is first polymerized to create a living hydrophilic block. acs.org Once this monomer is fully consumed, the hydrophobic this compound monomer is added to the reaction mixture. The polymerization continues from the active chain ends of the first block, growing the second, hydrophobic block. The reaction is then terminated to yield the final A-B diblock copolymer.
A recent study on the synthesis of poly(2-ethyl-2-oxazoline)-b-poly(2-isostearyl-2-oxazoline), a close structural analogue, demonstrated that this one-pot sequential addition is highly efficient. acs.org The polymerization proceeded quickly at 140 °C in acetonitrile, yielding well-defined block copolymers. acs.org These amphiphilic block copolymers, combining a water-soluble POx block with a hydrophobic, fatty acid-derived block, are highly valuable for applications such as drug delivery, where they can encapsulate hydrophobic drugs within the core of the micelles they form. unc.edu
Table 3: Compounds Mentioned
| Compound Name | Abbreviation (if applicable) |
|---|---|
| This compound | - |
| Poly[this compound] | - |
| 2-Methyl-2-oxazoline | MeOx |
| 2-Ethyl-2-oxazoline | EtOx |
| 2-Phenyl-2-oxazoline | PhOx |
| Poly(2-oxazoline) | POx |
| Poly(ethylene glycol) | PEG |
| Methyl tosylate | MeOTs |
| Ethyl tosylate | EtOTs |
| Methyl triflate | MeOTf |
| Ethyl nosylate | EtONs |
| Poly(2-isostearyl-2-oxazoline) | PiStOx |
| Acetonitrile | - |
| Benzonitrile | - |
| Ethanolamine | - |
Random and Gradient Copolymer Formations
The synthesis of copolymers involving this compound allows for the creation of materials with tailored properties. The final polymer architecture—be it random, gradient, or block-like—is highly dependent on the relative reactivities of the comonomers used in the cationic ring-opening polymerization (CROP). nih.gov
When this compound is copolymerized with other 2-substituted-2-oxazoline monomers, the distribution of the monomer units along the polymer chain is dictated by the polymerization kinetics. rsc.org If the comonomers exhibit similar reactivity rates, a statistically random copolymer is formed. Conversely, a significant difference in reactivity leads to the formation of gradient copolymers, where the composition of the polymer chain changes progressively from one end to the other. nih.gov For instance, the copolymerization of a hydrophobic monomer, such as this compound, with a more hydrophilic monomer like 2-methyl-2-oxazoline (MeOx) or 2-ethyl-2-oxazoline (EtOx), can result in gradient structures due to differing incorporation rates. nih.gov
In-situ ¹H-NMR spectroscopy is a powerful tool for monitoring these copolymerization reactions in real-time, providing detailed insights into the reaction kinetics and the evolution of the copolymer's sequential composition. nih.govrsc.org Studies on analogous systems, such as the copolymerization of 2-dec-9'-enyl-2-oxazoline with various 2-alkyl-2-oxazolines, have demonstrated that the choice of comonomer and the initial feed ratio are critical factors that determine the final polymer microstructure. nih.govrsc.org
Table 1: Copolymerization Behavior of Alkenyl-2-Oxazolines with Various Comonomers
| Alkenyl-2-Oxazoline | Comonomer | Resulting Copolymer Structure | Reference |
|---|---|---|---|
| 2-dec-9'-enyl-2-oxazoline | 2-ethyl-2-oxazoline | Gradient | nih.govrsc.org |
| 2-dec-9'-enyl-2-oxazoline | 2-isopropyl-2-oxazoline (B83612) | Block-like | nih.govrsc.org |
| 2-dec-9'-enyl-2-oxazoline | 2-nonyl-2-oxazoline | Random | nih.govrsc.org |
| 2-n-propyl-2-oxazoline | 2-methyl-2-oxazoline | Gradient | nih.gov |
| 2-n-propyl-2-oxazoline | 2-ethyl-2-oxazoline | Random | nih.gov |
Influence of Comonomer Ratios on Polymer Properties
The ratio of this compound to its comonomer(s) is a critical parameter that directly influences the physicochemical properties of the resulting copolymer. By systematically varying the comonomer feed ratios, properties such as hydrophilicity, solubility, thermal behavior, and self-assembly characteristics can be precisely tuned. nih.govmdpi.com
Furthermore, the comonomer ratio has a profound effect on the thermal properties of the polymer. In copolymers containing thermoresponsive monomers such as 2-isopropyl-2-oxazoline (iPrOx), the lower critical solution temperature (LCST) can be finely adjusted by altering the proportion of the comonomers. mdpi.com Incorporating the hydrophobic heptadecenyl side chains would be expected to lower the cloud point temperature of the resulting copolymer in aqueous solutions, with the magnitude of the change being dependent on its molar fraction in the copolymer.
The self-assembly of amphiphilic block copolymers in solution is also heavily dependent on the relative lengths of the hydrophilic and hydrophobic blocks, which is controlled by the comonomer ratio during sequential polymerization. mdpi.com This allows for the formation of various nanostructures, such as micelles or vesicles, with sizes and morphologies that are dependent on the copolymer composition.
Controlled/Living Radical Polymerization Techniques for Oxazolines
While cationic ring-opening polymerization (CROP) is the standard method for polymerizing 2-oxazolines to create the poly(N-acyl)aziridine backbone, it does not polymerize via the alkenyl group in the side chain of a monomer like this compound. mdpi.comresearchgate.net For polymerizing monomers via their vinyl or alkenyl groups while preserving the oxazoline (B21484) ring for potential subsequent reactions, controlled/living radical polymerization (CRP) techniques are employed. mdpi.com Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are the most prominent methods. researchgate.net These techniques enable the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block or graft copolymers. mdpi.com
Atom Transfer Radical Polymerization (ATRP) of Oxazoline Monomers
ATRP has been successfully utilized for the polymerization of vinyl-functionalized oxazoline monomers, such as 2-isopropenyl-2-oxazoline (B30960) (IPOx), which serves as a structural analog for the radical polymerization of the alkenyl group in this compound. acs.orgutb.cz This method allows for the synthesis of polymers with well-defined molar masses and dispersity values in the range of 1.2–1.5. acs.orgutb.cz
Initial attempts at ATRP of oxazoline-containing monomers were challenging due to the strong interaction between the copper catalyst and the nitrogen atom of the oxazoline ring, which could hinder the polymerization. rsc.org However, optimization of the polymerization conditions—including the choice of initiator, ligand, copper source, and solvent—has enabled successful and controlled polymerization. acs.orgutb.cz For instance, poly(2-isopropenyl-2-oxazoline) (PIPOx) with controlled molar masses up to 20,000 g/mol has been achieved. acs.orgutb.cz
A powerful strategy combines CROP and ATRP to synthesize well-defined block copolymers. rsc.org In this approach, a poly(2-oxazoline) macroinitiator is first prepared by CROP, and then this macroinitiator is used to initiate the ATRP of a second monomer, or vice-versa. rsc.orgrsc.org For example, a PIPOx backbone can be functionalized to create ATRP macroinitiators, which can then initiate the polymerization of other vinyl monomers to form graft copolymers.
Table 2: Optimized Conditions for ATRP of 2-Isopropenyl-2-oxazoline (PIPOx)
| Initiator | Ligand | Catalyst | Solvent | Resulting Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Ethyl α-bromophenylacetate | TPMA (Tris(2-pyridylmethyl)amine) | Cu(I)Br | Anisole | ~1.2-1.5 | acs.orgutb.cz |
| 2-bromoisobutyric acid (post-reaction) | - | - | - | - | |
| 2-chloropropionic acid (post-reaction) | - | - | - | - |
Other Controlled Polymerization Methods
Besides ATRP, other CRP methods have been effectively applied to oxazoline-containing monomers.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that has been used to polymerize 2-isopropenyl-2-oxazoline (IPOx). mdpi.com The polymerization is mediated by a RAFT agent, also known as a chain transfer agent (CTA), such as a dithiobenzoate or trithiocarbonate (B1256668) derivative. mdpi.comacs.org This method allows for the synthesis of polymers with preserved pendant oxazoline groups and good control over molecular weight, yielding dispersity values as low as 1.37. acs.org The combination of CROP and RAFT is a powerful tool for creating novel block copolymers by using a poly(2-oxazoline) chain, functionalized with a CTA, as a macroinitiator for the RAFT polymerization of a vinyl monomer. acs.org
Nitroxide Mediated Polymerization (NMP): NMP is another controlled radical process that has been used to create block copolymers involving poly(2-oxazoline)s. rsc.org This technique typically involves a thermally labile alkoxyamine initiator. By terminating a living CROP of a 2-oxazoline with a carboxylic acid-functionalized alkoxyamine, a poly(2-oxazoline) macroinitiator is formed. This macroinitiator can then be used in NMP to polymerize a second block of monomers like styrenics or acrylates, offering a metal-free and sulfur-free route to well-defined block copolymers. rsc.orgrsc.org
Post-Polymerization Modification of Poly[this compound] and Copolymers
The polymer derived from this compound, or its copolymers, possesses a key functional handle for post-polymerization modification: the carbon-carbon double bond within the heptadecenyl side chain. This feature allows for a wide range of chemical transformations, significantly expanding the functional diversity of the polymer. researchgate.net
The most prominent and efficient method for modifying this pendant alkene is the thiol-ene "click" reaction . researchgate.netnih.gov This reaction can proceed via either a radical-mediated pathway (often initiated by UV light) or a base-catalyzed Michael addition. d-nb.info It allows for the covalent attachment of a vast array of thiol-containing molecules, including small organic molecules, peptides, sugars, and fluorescent dyes, to the polymer side chain under mild conditions. nih.govd-nb.info This high-efficiency reaction is orthogonal to many other functional groups, enabling precise and targeted functionalization. nih.gov For example, copolymer hydrogels based on 2-(dec-9-enyl)-2-oxazoline have been crosslinked using dithiol molecules via UV-initiated thiol-ene coupling to form soft gels. researchgate.net
Another powerful, albeit more drastic, modification involves the hydrolysis of the poly(2-oxazoline) backbone . ugent.bersc.org Under acidic or basic conditions, the N-acyl side chains can be partially or fully cleaved to yield linear poly(ethylene imine) (L-PEI) or PAOx-PEI copolymers. rsc.org The resulting secondary amine groups in the polymer backbone are highly reactive and can be used for a plethora of subsequent modification reactions, including acylation, alkylation, and Michael additions, providing access to a completely different class of functional materials. ugent.be
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | 2-(Heptadec-8-en-1-yl)-4,5-dihydro-1,3-oxazole |
| MeOx | 2-Methyl-2-oxazoline |
| EtOx | 2-Ethyl-2-oxazoline |
| iPrOx | 2-Isopropyl-2-oxazoline |
| IPOx | 2-Isopropenyl-2-oxazoline |
| 2-dec-9'-enyl-2-oxazoline | 2-(Dec-9-en-1-yl)-4,5-dihydro-1,3-oxazole |
| PIPOx | Poly(2-isopropenyl-2-oxazoline) |
| L-PEI | Linear Poly(ethylene imine) |
| TPMA | Tris(2-pyridylmethyl)amine |
| CROP | Cationic Ring-Opening Polymerization |
| ATRP | Atom Transfer Radical Polymerization |
| RAFT | Reversible Addition-Fragmentation Chain-Transfer |
| NMP | Nitroxide Mediated Polymerization |
Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 2 8 Heptadecenyl 2 Oxazoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity and spatial arrangement of atoms within a molecule.
One- and Two-Dimensional NMR Techniques (e.g., 1H, 13C, COSY, HSQC, HMBC)
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural analysis of 2-(8-Heptadecenyl)-2-oxazoline. The ¹H NMR spectrum provides information about the different types of protons and their chemical environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. researchgate.net For instance, in ¹³C NMR, the carbon-carbon double bonds in the heptadecenyl chain are typically observed in the 100-170 ppm region. libretexts.org The characteristic signals for the oxazoline (B21484) ring protons and carbons can also be identified.
Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms. emerypharma.com
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu This is invaluable for tracing the proton-proton networks within the heptadecenyl chain and the oxazoline ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on their attached proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). youtube.comresearchgate.net This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the heptadecenyl chain to the oxazoline ring.
Table 1: Representative NMR Data for 2-Alkenyl-2-oxazoline Derivatives
| Technique | Nucleus | Chemical Shift (ppm) | Description |
| ¹H NMR | ¹H | 5.20 - 5.40 | Protons of the C=C double bond in the alkenyl chain. |
| 3.80 - 4.40 | Methylene protons (CH₂) of the oxazoline ring. | ||
| 2.10 - 2.30 | Methylene protons (CH₂) adjacent to the C=N group. | ||
| 0.80 - 0.90 | Terminal methyl (CH₃) protons of the alkenyl chain. | ||
| ¹³C NMR | ¹³C | 165 - 170 | Carbon of the C=N group in the oxazoline ring. |
| 125 - 135 | Carbons of the C=C double bond in the alkenyl chain. | ||
| 65 - 70 | Methylene carbon (OCH₂) of the oxazoline ring. | ||
| 50 - 55 | Methylene carbon (NCH₂) of the oxazoline ring. |
Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.
Application for Double Bond Position and Configuration Elucidation
Determining the precise position and configuration (E/Z or cis/trans) of the double bond within the 8-heptadecenyl chain is a critical aspect of the structural elucidation. While ¹H and ¹³C NMR provide initial indications, more advanced techniques are often required. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum can help determine the configuration of the double bond. For many oxazoline derivatives, the geometry of the double bond can be assigned based on NMR data. liverpool.ac.uk
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.comacs.orgmdpi.comdurham.ac.uk For this compound (C₂₀H₃₇NO), the exact mass can be calculated and compared with the experimentally measured value to confirm the molecular formula with a high degree of confidence. This is a crucial step in identifying an unknown compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where ions are fragmented and their fragments are analyzed. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nih.govnih.gov The fragmentation pattern provides valuable information about the structure of the precursor ion. nih.gov
For 2-alkenyl-2-oxazoline derivatives, the fragmentation pathways can be influenced by the side chain. nih.gov Common fragmentation processes for protonated 2-oxazoline derivatives include the neutral loss of the oxazoline moiety or sequential eliminations. nih.gov The analysis of these fragmentation patterns helps in confirming the structure of the heptadecenyl chain and its connection to the oxazoline ring. The fragmentation of the oxazoline ring itself can also provide diagnostic ions. researchgate.net
Ionization Techniques for Oxazoline Compounds
The choice of ionization technique is critical for the successful mass spectrometric analysis of 2-oxazoline compounds.
Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, including many oxazoline derivatives. nih.govagsanalitica.comresearchgate.net It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.govagsanalitica.com ESI is often coupled with tandem mass spectrometry (ESI-MS/MS) for detailed structural analysis. nih.govnih.gov
Electron Ionization (EI) : EI is a harder ionization technique that can cause extensive fragmentation. aip.org While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern can be highly informative and serve as a "fingerprint" for the compound, aiding in its identification. aip.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the key functional groups present in this compound. The spectra reveal characteristic vibrations of the oxazoline ring and the long alkyl chain.
Infrared (IR) Spectroscopy: In the IR spectrum of 2-oxazoline derivatives, a prominent absorption band corresponding to the C=N stretching vibration is typically observed in the region of 1650-1685 cm⁻¹. This peak is a clear indicator of the oxazoline ring structure. Additionally, the C-O-C stretching vibrations of the oxazoline ring appear in the fingerprint region, usually between 1100 and 1250 cm⁻¹. The long heptadecenyl chain gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of a C=C double bond in the 8-position of the heptadecenyl chain would be indicated by a C=C stretching vibration around 1640-1680 cm⁻¹, which may sometimes overlap with the C=N stretch, and a C-H out-of-plane bending vibration for the cis-isomer around 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N and C=C stretching vibrations are also active in the Raman spectrum and can be used for confirmation. Raman is particularly useful for analyzing the symmetry of the molecule and can provide details about the carbon-carbon backbone of the alkyl chain. The Raman spectra of 2-oxazoline have been studied, and vibrational assignments have been proposed based on gas-phase band contours and depolarization values. aip.orgaip.org
A comparative table of key vibrational frequencies for 2-oxazoline functional groups is presented below:
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| C=N (oxazoline ring) | Stretching | 1650 - 1685 |
| C-O-C (oxazoline ring) | Stretching | 1100 - 1250 |
| C-H (alkyl chain) | Stretching | 2850 - 2960 |
| C-H (alkyl chain) | Bending | 1375 - 1465 |
| C=C (alkenyl chain) | Stretching | 1640 - 1680 |
This table provides typical ranges and may vary slightly based on the specific derivative and sample state.
Chromatographic Coupling Techniques
Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound and its derivatives, especially in complex mixtures.
LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using reversed-phase liquid chromatography (RPLC) with a C18 column. researchgate.netroyalsocietypublishing.org The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. lcms.cz
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for oxazoline derivatives, often in positive ion mode due to the basic nitrogen atom in the oxazoline ring. nih.gov This leads to the formation of a protonated molecule [M+H]⁺, which can be detected by the mass analyzer. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides valuable information about the different parts of the molecule. For fatty acid derivatives, derivatization to form oxazolines can significantly improve detection sensitivity in LC-MS analysis. nih.govmdpi.com
A typical LC-MS setup for the analysis of 2-alkyl-2-oxazolines might involve:
Column: C18-derivatized silica (B1680970) monolithic column. researchgate.netroyalsocietypublishing.org
Mobile Phase: A gradient of acetonitrile and water. researchgate.netroyalsocietypublishing.org
Ionization: Electrospray Ionization (ESI) in positive mode.
Detection: Tandem Mass Spectrometry (MS/MS) for structural confirmation.
GC-MS is another robust technique for the analysis of volatile and thermally stable compounds. etamu.edu While this compound itself may have limited volatility, its smaller derivatives or related compounds can be analyzed using this method. acs.org In GC-MS, the sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). etamu.edu
Electron ionization is a high-energy process that causes extensive fragmentation of the molecule. The resulting mass spectrum, with its unique fragmentation pattern, serves as a "fingerprint" for the compound and can be compared to spectral libraries for identification. ub.edu For fatty acids, derivatization to dimethyloxazoline (DMOX) derivatives is a well-established method to enhance volatility and allow for the determination of double bond positions through the characteristic fragmentation patterns in the mass spectrum. wikipedia.org
The table below summarizes typical parameters for chromatographic analysis:
| Technique | Stationary Phase (Column) | Mobile Phase/Carrier Gas | Ionization Method |
| LC-MS | C18 or other reversed-phase | Acetonitrile/Water Gradient | ESI, APCI |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium or Hydrogen | Electron Ionization (EI) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
X-ray Crystallography for Solid-State Structural Confirmation
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. While obtaining high-quality crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. For example, the crystal structure of a pyrimido[6,1-b] aip.orgnih.govoxazin-6-one derivative formed from a 2-amino-2-oxazoline has been successfully determined, revealing detailed conformational information. academie-sciences.fr
Comprehensive Computer-Assisted Structure Elucidation (CASE)
Computer-Assisted Structure Elucidation (CASE) represents a powerful computational approach that integrates various spectroscopic data to determine the structure of unknown compounds. mdpi.comacdlabs.comrsc.org Modern CASE programs utilize artificial intelligence and sophisticated algorithms to analyze data from NMR (1D and 2D), mass spectrometry, and other techniques. researchgate.netacs.org
The process typically involves inputting the molecular formula (obtained from high-resolution mass spectrometry) and various NMR correlation data (such as COSY, HSQC, and HMBC) into the software. The program then generates all possible structural isomers that are consistent with the provided data. rsc.org These candidate structures are then ranked based on how well their predicted NMR spectra match the experimental data. mdpi.com This automated process can significantly accelerate the structure elucidation process and help to avoid errors in manual interpretation. mdpi.com CASE has proven to be a valuable tool in the structural revision of natural products and can be effectively applied to complex molecules like derivatives of this compound. mdpi.commdpi.com
Theoretical Chemistry and Computational Modeling of 2 8 Heptadecenyl 2 Oxazoline
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 2-(8-heptadecenyl)-2-oxazoline. While direct computational studies on this specific long-chain derivative are not extensively documented, a wealth of data on analogous 2-alkyl- and 2-aryl-2-oxazolines allows for a robust extrapolation of its properties. researchgate.netnih.gov
The electronic character of the 2-oxazoline ring is defined by a significant delocalization of π-electrons across the N=C-O segment. nih.govresearchgate.net This delocalization results in the C1-O1 bond being considerably shorter than a typical C-O single bond, exhibiting partial double bond character. researchgate.net Quantum chemical calculations on similar structures, such as methyl 3-(4,5-dihydrooxazol-2-yl)propanoate, have revealed bond orders of approximately 1.97 for the N=C bond and 1.10 for the C-O bond within the ring. nih.govresearchgate.net Concurrently, the partial charges on the nitrogen and oxygen atoms are nearly equalized (around -0.43 and -0.44, respectively), a direct consequence of this electron delocalization. nih.govresearchgate.net This charge equalization is crucial as it renders the nitrogen atom a viable site for electrophilic attack, which is the key initiation step in cationic ring-opening polymerization (CROP). nih.govresearchgate.net
The reactivity of the molecule can be further understood by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com For 2-oxazoline derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory are commonly used to determine these properties. researchgate.net Studies on related 2-arene-2-oxazolines have shown that the nitrogen atom is the most likely site of protonation, a key step in initiating polymerization. nih.govscispace.com
Table 1: Calculated Electronic Properties of a Model 2-Alkyl-2-Oxazoline Data extrapolated from studies on analogous compounds like methyl 3-(4,5-dihydrooxazol-2-yl)propanoate and other 2-substituted-2-oxazolines. nih.govresearchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| N=C Bond Order | ~1.97 | Indicates significant double bond character. |
| Ring C-O Bond Order | ~1.10 | Indicates partial double bond character due to π-delocalization. |
| Partial Charge on N | ~ -0.43 | Equalized with oxygen, making it a nucleophilic center. |
| Partial Charge on O | ~ -0.44 | Indicates charge delocalization across the N-C-O segment. |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The 2-oxazoline ring itself is not perfectly planar. Microwave spectroscopy and high-level quantum chemical calculations on the parent 2-oxazoline have shown it possesses a slightly puckered, non-planar ground state. comporgchem.com The energy barrier to inversion through a planar transition state is remarkably low, on the order of just 49 ± 8 J/mol. comporgchem.com This indicates that the ring is highly flexible and can easily interconvert between its puckered conformers at ambient temperatures. This inherent flexibility is a general feature of the 2-oxazoline ring system. mdpi.com
The 17-carbon heptadecenyl chain introduces a vast number of rotatable bonds, leading to a multitude of possible conformations. The most stable conformation of a long alkyl chain in isolation is the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. However, the presence of the cis or trans double bond at the C8 position introduces a rigid kink or a less pronounced bend, respectively, into the chain. The rotation around the single bonds of this chain will lead to a dynamic equilibrium of various gauche and anti conformers.
Computational Studies of Reaction Mechanisms and Transition States in Oxazoline (B21484) Chemistry
The most significant reaction of 2-substituted-2-oxazolines is their cationic ring-opening polymerization (CROP), which produces poly(N-acylethylenimine)s, a class of polymers known as poly(2-oxazoline)s (PAOx). mdpi.com Computational chemistry has been pivotal in elucidating the mechanism of this polymerization. researchgate.nettue.nl
The polymerization proceeds via a typical SN2 nucleophilic substitution mechanism. researchgate.netnih.gov The process involves three main stages: initiation, propagation, and termination.
Initiation: An electrophilic initiator attacks the nucleophilic nitrogen atom of the oxazoline ring, forming a cyclic oxazolinium cation. nih.gov
Propagation: A neutral monomer molecule then acts as a nucleophile, attacking the electrophilic carbon atom (at position 5) of the oxazolinium cation, leading to ring opening and the extension of the polymer chain. researchgate.net This step proceeds through a high-energy transition state. nih.gov
Termination: The reaction is concluded by the addition of a terminating agent, often a nucleophile like water or an amine, which reacts with the active chain end. mdpi.com
DFT calculations have been extensively used to model the transition states of the propagation step. tue.nlacs.org These studies have shown that the rate of polymerization (kp) is highly sensitive to both electronic and steric effects of the 2-substituent. researchgate.net For instance, computational studies comparing 2-n-propyl-2-oxazoline and 2-isopropyl-2-oxazoline (B83612) found that the bulkier isopropyl group leads to a slower polymerization rate due to increased steric hindrance at the transition state. researchgate.net
In the case of this compound, the long alkyl chain would exert a significant steric influence, potentially slowing the polymerization rate compared to smaller 2-alkyl-2-oxazolines. However, recent computational and experimental work has revealed that long side chains can also participate in non-covalent interactions, such as cation−π interactions if unsaturation is strategically placed, which can stabilize the transition state and accelerate polymerization. acs.org While the double bond in the 8-heptadecenyl chain is remote from the cationic center, its conformational flexibility might allow for transient stabilizing interactions that could modulate the reaction kinetics.
Predictive Modeling for Polymerization Parameters and Polymer Properties
Predictive modeling, often leveraging machine learning and quantitative structure-property relationship (QSPR) models, is an emerging area in polymer chemistry. rsc.orgresearchgate.net For poly(2-oxazoline)s, these models can predict key polymerization parameters and the properties of the resulting polymer based on the monomer structure.
For this compound, one could develop models to predict its polymerization rate constant (kp) under specific conditions (solvent, temperature, initiator). Such a model would likely use descriptors such as the steric bulk of the side chain (e.g., Tolman's cone angle), electronic parameters of the oxazoline ring, and solvent properties. By training a model on experimental data from a range of 2-alkyl-2-oxazolines, it would be possible to estimate the reactivity of the heptadecenyl derivative. researchgate.net
Furthermore, QSPR models can predict the physical properties of the final polymer, poly[this compound]. Key properties of interest include:
Glass Transition Temperature (Tg): The long, flexible heptadecenyl side chain would act as an internal plasticizer, leading to a very low Tg. Models can correlate Tg with side-chain length and flexibility.
Solubility: The polymer is expected to be highly soluble in non-polar organic solvents and insoluble in water, a property that can be predicted using solubility parameters calculated from the monomer's structure. researchgate.net
Thermal Stability: Thermogravimetric analysis (TGA) data from related polymers can be used to build models that predict the degradation temperature. Predictive modeling studies have been applied to the thermal degradation of poly(2-ethyl-2-oxazoline). dntb.gov.ua
Machine learning models, such as gradient boosting with decision trees, have been successfully used to predict the cloud point temperatures of thermo-responsive poly(2-oxazoline) copolymers. rsc.org A similar approach could be adapted to predict the properties of polymers derived from this compound, especially in copolymer systems.
Structure-Activity Relationship (SAR) Modeling for Material Performance
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models aim to connect a molecule's chemical structure to its function or performance in a specific application. researchgate.netnih.gov For materials derived from this compound, SAR modeling can guide the design of polymers with desired characteristics.
The defining feature of this monomer is its long, unsaturated aliphatic side chain. This structure suggests several potential applications where SAR modeling would be relevant:
Surface Modification: The long hydrophobic tail would drive the polymer to self-assemble on surfaces or at interfaces. SAR models could correlate side-chain length and the presence of the double bond with properties like surface energy, contact angle, and lubricity. The polymer could function as a corrosion inhibitor, where the oxazoline headgroup adsorbs onto a metal surface and the long tail forms a protective hydrophobic layer. irjweb.com
Biomaterial Applications: In the context of biomaterials, the hydrophobic nature of the polymer would be a dominant factor. nih.gov SAR models could be used to predict the interaction of the polymer with biological components like cell membranes or proteins. While many poly(2-oxazoline)s are studied for their hydrophilicity and "stealth" properties to evade the immune system, the polymer from this compound would be distinctly lipophilic. researchgate.net
Post-Polymerization Modification: The C=C double bond in the side chain is a reactive handle for post-polymerization modification via reactions like thiol-ene chemistry, epoxidation, or metathesis. SAR models could predict how the efficiency of these modifications and the properties of the final functionalized material depend on the accessibility of this double bond, which is in turn governed by the polymer's conformation.
Modeling studies on related systems, such as epothilone (B1246373) A derivatives with oxazoline moieties, have demonstrated the power of SAR to rationalize how small changes in a substituent on the oxazoline ring can lead to significant differences in biological activity. nih.gov A similar approach could be applied to optimize the performance of materials based on this compound for applications ranging from industrial coatings to drug delivery systems. researchgate.net
Applications in Materials Science and Sustainable Chemistry
Development of Novel Polymeric Materials from 2-(8-Heptadecenyl)-2-oxazoline
The cationic ring-opening polymerization (CROP) of 2-oxazoline monomers is a well-established and versatile method for producing a class of polymers known as poly(2-oxazoline)s (PAOx). core.ac.uk This living polymerization technique allows for precise control over the polymer's molecular weight, architecture, and functionality. mdpi.comresearchgate.net When applied to this compound, it yields polymers with fatty acid side chains, combining the properties of a polyamide backbone with the hydrophobicity of the heptadecenyl group. rsc.orgrsc.org
Engineering of Amphiphilic Poly(2-oxazoline) Architectures
Amphiphilic polymers, which possess both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, are of great interest for their ability to self-assemble into various nanostructures in solution. Poly(2-oxazoline)s derived from this compound are inherently hydrophobic due to the long alkyl side chains. researchgate.net By copolymerizing this monomer with hydrophilic 2-oxazoline monomers, such as 2-ethyl-2-oxazoline (B78409) (EtOx), researchers can create well-defined amphiphilic block copolymers. mdpi.comresearchgate.net
These amphiphilic block copolymers can self-assemble in aqueous environments to form structures like micelles and vesicles. mdpi.com Micelles typically consist of a hydrophobic core formed by the poly(this compound) segments, which can encapsulate poorly water-soluble substances, and a hydrophilic corona from the PEtOx segments that ensures solubility in water. nih.govnih.gov The ability to tune the length of both the hydrophilic and hydrophobic blocks allows for precise control over the size and morphology of these self-assembled structures. mdpi.com This has significant implications for applications such as drug delivery, where the micelles can act as nanocarriers for hydrophobic drugs. nih.govnih.gov
Furthermore, the creation of gradient copolymers, where the monomer composition changes gradually along the polymer chain, offers another level of control over the polymer's properties and self-assembly behavior. researchgate.netnih.gov
Surface Modification and Coating Technologies
Polymers derived from this compound have shown significant promise in surface modification and the development of advanced coatings. The long, hydrophobic fatty acid side chains are key to these applications. researchgate.net
When applied as a coating, these polymers can create surfaces with low surface energy. researchgate.net This property is desirable for applications requiring water repellency and reduced adhesion. The incorporation of long aliphatic side chains results in hydrophobic, crystalline polymers that are effective in creating these low-energy surfaces. researchgate.net
Moreover, these polymers have potential as anti-fouling coatings. Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine and biomedical environments. The protein-repellent properties of certain poly(2-oxazoline)s can help to prevent the initial stages of biofilm formation, a key step in the biofouling process. nih.gov
The versatility of poly(2-oxazoline) chemistry allows for the introduction of specific functionalities to further enhance the performance of these coatings.
Fabrication of Hydrogel and Nanostructured Materials
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structural integrity. They are widely used in biomedical applications such as tissue engineering and drug delivery. Poly(2-oxazoline)s can be chemically cross-linked to form hydrogels. oatext.com
The unsaturation present in the heptadecenyl side chain of polymers derived from this compound provides a convenient handle for cross-linking. rsc.orgrsc.org For instance, these double bonds can be utilized in thiol-ene "click" chemistry to form a stable, cross-linked hydrogel network. oatext.com By copolymerizing this compound with a hydrophilic monomer like 2-methyl-2-oxazoline (B73545), a water-soluble prepolymer can be synthesized. This prepolymer can then be cross-linked to form a hydrogel. oatext.com
The properties of these hydrogels, such as their swelling ratio and mechanical strength, can be tuned by adjusting the cross-linking density and the ratio of hydrophobic to hydrophilic monomers. Furthermore, these hydrogels can be made porous to support three-dimensional cell growth, making them promising scaffolds for tissue engineering. oatext.com The ability to conjugate cell-binding motifs, such as the RGD peptide, to the hydrogel network further enhances their utility in creating biologically active scaffolds. oatext.com
The self-assembly of amphiphilic block copolymers containing poly(this compound) also leads to the formation of various nanostructured materials, including micelles and vesicles, as discussed previously. mdpi.com
Design of Stimuli-Responsive Poly(2-oxazoline) Systems
Stimuli-responsive polymers, often called "smart" polymers, undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. mdpi.comnih.gov This behavior is highly desirable for applications in targeted drug delivery and sensing.
Poly(2-oxazoline)s can be designed to be thermoresponsive, exhibiting a lower critical solution temperature (LCST) in aqueous solutions. researchgate.net Below the LCST, the polymer is soluble, while above this temperature, it becomes insoluble and precipitates. This transition is reversible. The LCST can be precisely tuned by controlling the polymer's composition and architecture. researchgate.net
By incorporating this compound into copolymers with thermoresponsive monomers like 2-n-propyl-2-oxazoline, it is possible to create materials that form thermoresponsive hydrogels. rsc.org These hydrogels can be liquid at room temperature and form a gel at body temperature, making them injectable systems for drug delivery or tissue engineering. rsc.org
Furthermore, light-responsive moieties, such as azobenzene, can be incorporated into the polymer structure to create materials that change their properties upon irradiation with light of a specific wavelength. rsc.org This opens up possibilities for creating materials with on-demand responsiveness.
Catalytic Roles of Oxazoline-Based Ligands in Organic Transformations
Beyond their use as monomers, oxazoline (B21484) derivatives are crucial components of chiral ligands used in asymmetric catalysis. The oxazoline ring can coordinate to a metal center, and by incorporating chiral centers into the ligand structure, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product over the other.
Chiral Catalysis with Bis(oxazoline) Complexes
Bis(oxazoline) (BOX) ligands are a prominent class of C2-symmetric chiral ligands that have proven to be highly effective in a wide range of asymmetric catalytic reactions. nih.govnih.gov These ligands typically consist of two oxazoline rings connected by a chiral backbone.
While this compound itself is not typically the direct precursor for the most common BOX ligands, the fundamental chemistry is highly relevant. The synthesis of BOX ligands involves the condensation of a chiral amino alcohol with a dicarboxylic acid derivative. The principles of using oxazoline-containing molecules as ligands for metal-catalyzed asymmetric reactions are well-established.
These chiral bis(oxazoline)-metal complexes, often with copper(II) or iron(III), are powerful Lewis acid catalysts for a variety of enantioselective transformations, including:
Diels-Alder reactions nih.govnih.gov
Aldol reactions nih.gov
Michael additions nih.gov
Ene reactions nih.gov
The steric and electronic properties of the substituent at the 2-position of the oxazoline ring can influence the catalytic activity and enantioselectivity of the resulting complex. The long heptadecenyl chain, if incorporated into a BOX ligand, could impart unique solubility properties to the catalyst, potentially enabling its use in non-polar reaction media or facilitating its recovery and reuse. The development of such catalysts aligns with the principles of green and sustainable chemistry by promoting efficient and selective chemical transformations. rsc.orgwordpress.com
Metal Coordination and Ligand Design
The oxazoline ring is a well-established ligand in coordination chemistry, capable of coordinating with a variety of transition metals. researchgate.net The nitrogen atom in the oxazoline ring possesses a lone pair of electrons that can be donated to a metal center, forming stable metal complexes. The presence of the long heptadecenyl chain in this compound introduces lipophilicity to these complexes, potentially influencing their solubility and interaction with non-polar environments.
The design of ligands based on oxazolines is a significant area of research, particularly in the field of asymmetric catalysis where chiral oxazoline ligands are used to induce enantioselectivity in chemical reactions. researchgate.netrsc.org While this compound itself is achiral, its derivatives can be functionalized to create chiral ligands. nih.gov The coordination of such ligands to metals like palladium, nickel, and cobalt has been reported, leading to complexes with potential catalytic activity. researchgate.net For instance, palladium complexes of long-chain alkyl-substituted oxazolines have been shown to be effective pre-catalysts for Heck coupling reactions. researchgate.net
The coordination properties of oxazoline-containing molecules are summarized in the table below:
| Metal Ion | Ligand Type | Application |
| Palladium (II) | Monodentate 2-oxazoline with long alkyl chain | Heck coupling reaction catalyst researchgate.net |
| Nickel (II) | Monodentate 2-oxazoline with long alkyl chain | Coordination complex synthesis researchgate.net |
| Cobalt (II) | Monodentate 2-oxazoline with long alkyl chain | Coordination complex synthesis researchgate.net |
| Iridium (III) | Chiral oxazoline auxiliary | Inhibition of TNF-α–TNFR interaction nih.gov |
| Rare Earth Metals | Polydentate oxazolines (e.g., pybox, trisox) | Lewis acid catalysis, stereospecific polymerization rsc.org |
Bio-based Material Innovation and Renewable Resource Utilization
The synthesis of this compound utilizes oleic acid, a fatty acid abundantly found in vegetable oils, positioning it as a renewable and sustainable chemical. researchgate.netacs.org This aligns with the growing demand for bio-based materials to reduce reliance on fossil fuels. researchgate.net The long alkyl chain derived from oleic acid imparts hydrophobicity, making it a valuable component in the synthesis of amphiphilic polymers. acs.org
Research has focused on the polymerization of 2-oxazolines to create poly(2-oxazoline)s, a class of polymers with properties comparable to poly(ethylene glycol) (PEG) and significant potential in biomedical applications. nih.govresearchgate.net The incorporation of the heptadecenyl group can be used to create amphiphilic block copolymers, which can self-assemble into micelles or other nanostructures in aqueous solutions. acs.org These structures have potential applications in drug delivery and nanotechnology. The use of renewable resources like fatty acids for creating such advanced materials is a key aspect of sustainable chemistry. kit.edu
Role as Intermediate in Advanced Chemical Synthesis
The oxazoline ring in this compound is a versatile functional group that can participate in various chemical transformations, making the compound a valuable intermediate in organic synthesis. ontosight.ai Oxazolines can undergo ring-opening reactions, nucleophilic additions, and can be converted to other heterocyclic systems.
For example, the oxazoline ring can be hydrolyzed to yield amides or can react with various nucleophiles to introduce new functionalities. This reactivity allows for the synthesis of a wide range of more complex molecules. ontosight.ai The presence of the double bond in the heptadecenyl chain offers another site for chemical modification, such as through oxidation or addition reactions. kit.edu This dual reactivity makes this compound a useful building block for creating complex molecular architectures, including those relevant to pharmaceuticals and agrochemicals. ontosight.ai Glycosyl oxazolines, a related class of compounds, are high-energy intermediates used in the synthesis of oligosaccharides. nih.gov
Surfactant and Dispersant Applications within Material Systems
The amphiphilic nature of this compound, with its polar oxazoline head and non-polar hydrocarbon tail, makes it an effective surfactant and dispersant. advancionsciences.comscribd.com This property is particularly useful in material systems where the mixing of immiscible phases is required.
The table below summarizes some of the surfactant properties of a related oxazoline derivative:
| Property | Value |
| Form | Firm, waxy solid |
| Active content (wt %) | 60% |
| Solidification point | 59°C |
| Interfacial tension against water of 0.1% solution in mineral oil | 1.8 dynes/cm |
| Surface tension of saturated aqueous solution | 30.4 dynes/cm |
| Solubility in water | 0.01mL/100mL |
| (Data for ALKATERGE™ T, a related oxazoline-based surfactant) advancionsciences.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(8-Heptadecenyl)-2-oxazoline, and how is its structural integrity confirmed?
- Methodological Answer : The compound is synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. A typical protocol involves reacting 8-heptadecenylamine with a carbonyl source (e.g., acrylonitrile) under controlled conditions. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the oxazoline ring formation and alkyl chain integration. Infrared (IR) spectroscopy verifies the characteristic C=N stretching (~1650 cm⁻¹), while mass spectrometry (MS) confirms molecular weight and purity .
Q. What role does this compound play in polymer chemistry, particularly in modifying polymer properties?
- Methodological Answer : As a monomer, it introduces long alkyl chains into poly(2-oxazoline)s via CROP, enhancing hydrophobicity and thermal stability. Researchers optimize polymerization kinetics by adjusting initiators (e.g., methyl triflate) and reaction temperatures. The resultant polymers are characterized by gel permeation chromatography (GPC) for molecular weight distribution and differential scanning calorimetry (DSC) for thermal behavior .
Q. What analytical techniques are critical for quantifying this compound in complex mixtures?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred for trace analysis. Gas chromatography (GC) with flame ionization detection (FID) may require prior derivatization (e.g., silylation) to improve volatility. Calibration curves using purified standards ensure accuracy, while nuclear Overhauser effect spectroscopy (NOESY) resolves structural ambiguities in mixtures .
Advanced Research Questions
Q. How can this compound be copolymerized with hydrophilic monomers to achieve stimuli-responsive materials?
- Methodological Answer : Living CROP enables block copolymer synthesis with monomers like 2-methyl-2-oxazoline (MeOx). For thermoresponsive behavior, researchers adjust the hydrophilic/hydrophobic balance by varying monomer feed ratios. Phase transitions are studied via turbidimetry (cloud point analysis) and dynamic light scattering (DLS). Advanced applications include drug delivery systems where micelle formation is triggered by temperature .
Q. What methodologies address discrepancies in the reactivity of this compound under varying polymerization conditions?
- Methodological Answer : Contradictions in reactivity (e.g., solvent polarity effects) are resolved through kinetic studies using in-situ NMR or real-time Raman spectroscopy. For example, polar solvents (e.g., acetonitrile) accelerate propagation but may reduce initiator efficiency. Comparative studies with alternative initiators (e.g., tosylates vs. triflates) and computational modeling (DFT) elucidate mechanistic pathways .
Q. How is this compound utilized in biomedical applications such as drug delivery systems?
- Methodological Answer : The compound’s amphiphilic derivatives encapsulate hydrophobic drugs (e.g., curcumin) via nanoprecipitation. Encapsulation efficiency is quantified using UV-Vis spectroscopy and HPLC. In vitro assays (e.g., BV-2 microglia models) assess anti-inflammatory efficacy, while cytotoxicity is evaluated via MTT assays. Post-polymerization modifications (e.g., amidoximation) enable nitric oxide release for targeted therapies .
Q. What are the challenges in functionalizing this compound for surface modification applications?
- Methodological Answer : Surface grafting requires balancing reactivity and stability. Techniques like plasma pretreatment enhance substrate adhesion, while atom transfer radical polymerization (ATRP) or click chemistry (e.g., azide-alkyne cycloaddition) introduce functional groups. X-ray photoelectron spectroscopy (XPS) and contact angle measurements validate surface functionalization and hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
